

# Norathyriol Administration in Animal Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: Norathyriol

Cat. No.: B023591

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **Norathyriol** in various animal models, summarizing its therapeutic effects and detailing the experimental protocols utilized in preclinical research. This document is intended to serve as a valuable resource for researchers investigating the pharmacological properties of **Norathyriol**.

## Therapeutic Applications and Quantitative Data Summary

**Norathyriol**, a metabolite of mangiferin, has demonstrated significant therapeutic potential in a range of animal models, including those for metabolic disorders and cancer. Its efficacy is attributed to the modulation of key signaling pathways. Below is a summary of the quantitative data from various studies.

### Table 1: Norathyriol Administration in a Mouse Model of Hyperuricemia

Animal Model	Administration Route	Dosage	Frequency	Duration	Key Findings	Reference
Potassium oxonate and hypoxanthine-induced hyperuricemic mice	Intragastric	0.92, 1.85, 3.7 mg/kg	Twice daily	5 times	Dose-dependent decrease in serum uric acid levels by 27.0%, 33.6%, and 37.4% respectively.	[1]
Uric acid-induced hyperuricemic mice	-	0.5-4.0 mg/kg	-	-	Dose- and time-dependent decrease in serum urate levels.	[1]

**Table 2: Norathyriol Administration in a Mouse Model of Obesity and Insulin Resistance**

Animal Model	Administration Route	Dosage	Frequency	Duration	Key Findings	Reference
High-fat diet-induced obese mice	Oral	-	-	-	Protected mice from diet-induced obesity and insulin resistance.	<a href="#">[2]</a>
Mice with inhibited liver and muscle PTP1B activity	Intraperitoneal injection	-	-	-	Improved glucose homeostasis and insulin sensitivity.	<a href="#">[2]</a>

**Table 3: Norathyriol Administration in a Mouse Model of Diabetes**

Animal Model	Administration Route	Dosage	Frequency	Duration	Key Findings	Reference
Alloxan-induced diabetic mice	-	15 or 30 mg/kg	-	-	Significant reduction in fasting blood glucose.	<a href="#">[3]</a>

**Table 4: Norathyriol Administration in a Mouse Model of Skin Carcinogenesis**

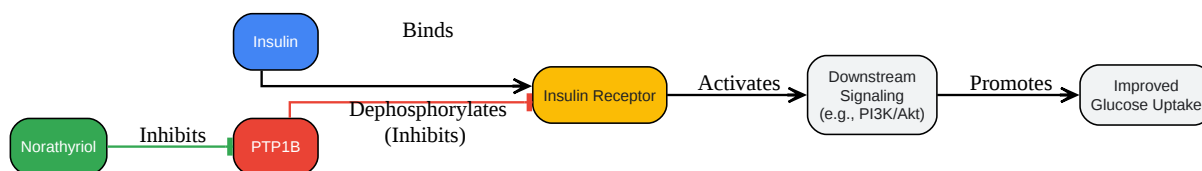
Animal Model	Administration Route	Dosage	Frequency	Duration	Key Findings	Reference
SKH-1 hairless mice with solar UV-induced skin carcinogenesis	-	-	-	-	Significantly suppressed solar UV-induced skin carcinogenesis.	[4][5]

## Key Signaling Pathways Modulated by Norathyriol

**Norathyriol** exerts its therapeutic effects by targeting several critical signaling pathways.

### PTP1B Signaling Pathway in Insulin Resistance

**Norathyriol** is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway[2]. By inhibiting PTP1B, **Norathyriol** prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin sensitivity and improving glucose homeostasis[2].

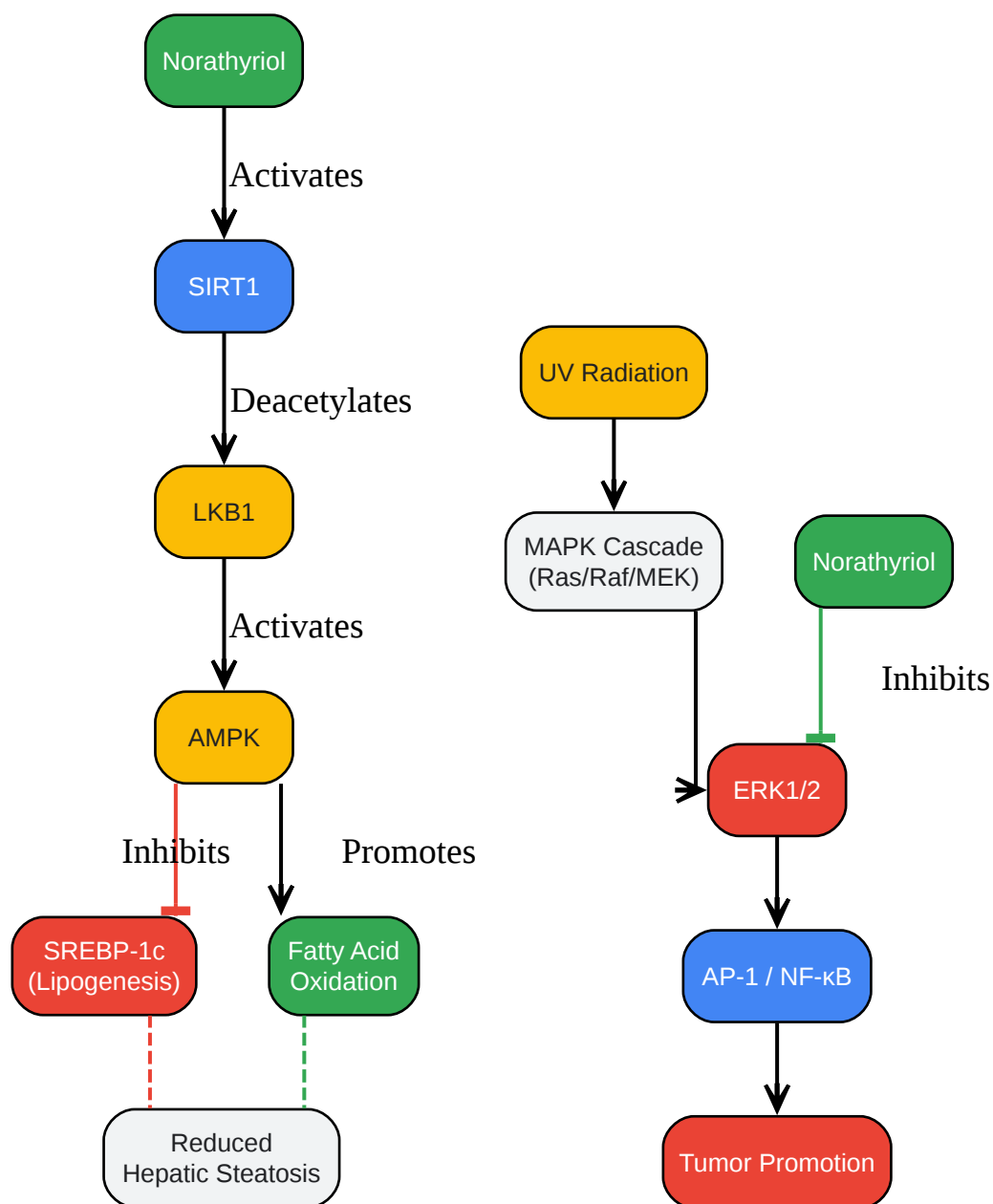


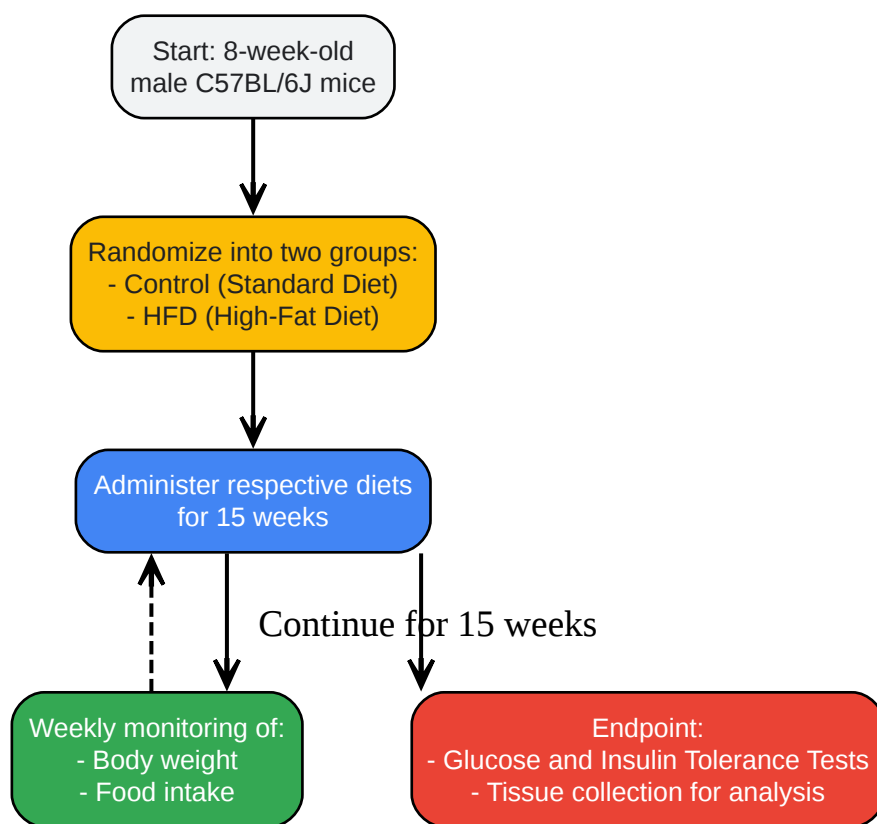
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**Norathyriol** inhibits PTP1B, enhancing insulin signaling.

### SIRT1/AMPK Signaling Pathway in Hepatic Steatosis

In the context of hepatic lipid metabolism, **Norathyriol** activates the SIRT1/AMPK signaling pathway. This activation leads to the inhibition of lipogenesis and the promotion of fatty acid oxidation, thereby attenuating hepatic steatosis[6].





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